An In-depth Technical Guide to 5-Bromo-imidazo[1,2-a]pyridine HCl: Structure, Properties, and Synthetic Pathways
An In-depth Technical Guide to 5-Bromo-imidazo[1,2-a]pyridine HCl: Structure, Properties, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-imidazo[1,2-a]pyridine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a "privileged" structure, frequently found in centrally active pharmaceuticals. The introduction of a bromine atom at the C5 position offers a valuable tool for modulating the compound's physicochemical properties and provides a handle for further synthetic elaboration. This document details the chemical structure, physicochemical and spectral properties, step-by-step synthetic protocols, and key applications in drug discovery, with a focus on its role as a kinase inhibitor.
Chemical Identity and Physicochemical Properties
5-Bromo-imidazo[1,2-a]pyridine HCl is the hydrochloride salt of the parent compound, 5-Bromo-imidazo[1,2-a]pyridine. The salt form is often preferred in pharmaceutical development to enhance solubility and stability.
Chemical Structure and Core Characteristics
The core of the molecule is the imidazo[1,2-a]pyridine bicyclic system, a 10-π electron aromatic system. The bromine atom is substituted at the 5-position of the pyridine ring. The hydrochloride salt is formed by the protonation of the more basic nitrogen atom in the imidazole ring.
| Identifier | Value | Source |
| IUPAC Name | 5-bromoimidazo[1,2-a]pyridine hydrochloride | N/A |
| CAS Number | 1820712-83-1 | [1][2] |
| Molecular Formula | C₇H₆BrClN₂ | [1][2] |
| Molecular Weight | 233.49 g/mol | N/A |
| Physical Form | Brownish-yellow solid | [1][2] |
| Storage Temperature | 0-5°C | [1][2] |
For the free base, 5-Bromo-imidazo[1,2-a]pyridine:
| Identifier | Value | Source |
| CAS Number | 69214-09-1 | N/A |
| Molecular Formula | C₇H₅BrN₂ | N/A |
| Molecular Weight | 197.03 g/mol | N/A |
| Melting Point | 63-68 °C | N/A |
Solubility and Acidity
Precise solubility data for 5-Bromo-imidazo[1,2-a]pyridine HCl in a range of solvents is not extensively published. However, as a hydrochloride salt of an organic amine, it is expected to exhibit good solubility in polar protic solvents such as water, methanol, and ethanol, and limited solubility in nonpolar aprotic solvents like diethyl ether and hexanes. Its solubility in polar aprotic solvents like DMSO and DMF is likely to be moderate to high.
The pKa of the conjugate acid of the imidazo[1,2-a]pyridine core is a critical parameter influencing its behavior in physiological environments. While the exact pKa of 5-Bromo-imidazo[1,2-a]pyridine HCl has not been reported, the pKa of related imidazo[1,2-a]pyridine derivatives has been measured. For instance, a fluorinated piperidine-substituted imidazo[1,2-a]pyridine was found to have a pKa of 7.4.[3] The electron-withdrawing nature of the bromine atom at the 5-position is expected to slightly decrease the basicity of the nitrogen atoms, resulting in a lower pKa compared to the unsubstituted parent compound.
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the bicyclic ring system. The chemical shifts will be influenced by the deshielding effect of the aromatic rings and the electron-withdrawing bromine atom. The protonation of the imidazole nitrogen will also lead to a downfield shift of the adjacent protons.
¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms of the imidazo[1,2-a]pyridine core. The carbon atom attached to the bromine (C5) will exhibit a characteristic chemical shift, and its signal may be split in a proton-coupled spectrum due to C-H coupling.
Infrared (IR) Spectroscopy
The FT-IR spectrum of 5-Bromo-imidazo[1,2-a]pyridine HCl will show characteristic absorption bands corresponding to the various functional groups and vibrational modes of the molecule. Key expected absorptions include:
-
N-H stretch: A broad band in the region of 2400-3200 cm⁻¹ due to the protonated amine.
-
C-H aromatic stretch: Bands above 3000 cm⁻¹.
-
C=N and C=C stretching: Multiple bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic rings.[4][5][6]
-
C-Br stretch: A band in the lower frequency region, typically around 500-650 cm⁻¹.[5]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For the free base, the mass spectrum would show a molecular ion peak (M⁺) at m/z 197 and an isotopic pattern characteristic of a molecule containing one bromine atom (approximately equal intensity peaks for M⁺ and M+2). For the hydrochloride salt, under electrospray ionization (ESI) conditions, the spectrum would likely show the protonated molecule [M+H]⁺ at m/z 198 (for the bromine-79 isotope) and 200 (for the bromine-81 isotope).
Synthesis of 5-Bromo-imidazo[1,2-a]pyridine and its Hydrochloride Salt
The synthesis of 5-Bromo-imidazo[1,2-a]pyridine HCl is a multi-step process that begins with the synthesis of the key intermediate, 2-amino-5-bromopyridine. This is followed by the construction of the imidazo[1,2-a]pyridine ring system and subsequent formation of the hydrochloride salt.
Synthesis of 2-Amino-5-bromopyridine (Precursor)
The synthesis of 2-amino-5-bromopyridine is a critical first step. A common and efficient method involves the electrophilic bromination of 2-aminopyridine.
Protocol: Bromination of 2-Aminopyridine using N-Bromosuccinimide (NBS) [7]
-
Dissolve 2-aminopyridine (1.0 equivalent) in a suitable solvent such as acetone.[7]
-
Cool the solution to 10°C in an ice bath.[7]
-
Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in acetone dropwise over a period of 30 minutes, maintaining the temperature below 10°C.[7]
-
After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at 10°C.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the acetone under reduced pressure.
-
Recrystallize the resulting residue from 90% ethanol to afford 2-amino-5-bromopyridine as a solid.[7] A yield of 95% has been reported for this reaction.[7]
Causality: The use of NBS provides a milder and more selective brominating agent compared to liquid bromine, which can lead to over-bromination and the formation of di- and tri-brominated byproducts.[2][8] The amino group at the 2-position is an activating group, directing the electrophilic substitution to the 5-position.
Synthesis of 5-Bromo-imidazo[1,2-a]pyridine
The construction of the imidazo[1,2-a]pyridine ring is typically achieved through a condensation reaction between a 2-aminopyridine derivative and an α-halo carbonyl compound. In this case, 2-amino-5-bromopyridine is reacted with a bromoacetaldehyde equivalent.
Protocol: Cyclization Reaction (adapted from a similar synthesis of 6-bromoimidazo[1,2-a]pyridine)[9]
-
To a reaction flask, add 2-amino-5-bromopyridine (1.0 equivalent) and a suitable solvent such as ethanol.
-
Add a 40% aqueous solution of chloroacetaldehyde (1.2 equivalents). While the original target used bromoacetaldehyde, chloroacetaldehyde is a common and effective alternative.
-
Add a base, such as sodium bicarbonate (1.2 equivalents), to the mixture.
-
Heat the reaction mixture to 55°C and stir for 5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Add water and ethyl acetate to the residue and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to obtain the crude 5-Bromo-imidazo[1,2-a]pyridine.
-
The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Causality: The reaction proceeds via an initial nucleophilic attack of the pyridine ring nitrogen of 2-amino-5-bromopyridine on the carbonyl carbon of chloroacetaldehyde, followed by an intramolecular cyclization where the amino group displaces the chlorine atom to form the imidazole ring. The base is necessary to neutralize the hydrohalic acid formed during the reaction.
Formation of the Hydrochloride Salt
The final step is the conversion of the free base to its hydrochloride salt. This is a standard procedure for basic amine-containing compounds.[10][11][12][13]
Protocol: Hydrochloride Salt Formation [10][11][12][13]
-
Dissolve the purified 5-Bromo-imidazo[1,2-a]pyridine in a dry, aprotic solvent such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane) dropwise with stirring.[10][11][12][13]
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold, dry solvent (e.g., diethyl ether), and dry under vacuum to obtain pure 5-Bromo-imidazo[1,2-a]pyridine HCl.
Causality: The basic nitrogen atom of the imidazole ring is protonated by the strong acid (HCl), forming the ionic salt. The salt is generally much less soluble in nonpolar organic solvents than the free base, leading to its precipitation.
Applications in Drug Discovery and Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives developed as therapeutic agents.[14][15] These compounds exhibit a wide range of biological activities, including sedative-hypnotic, anxiolytic, anti-inflammatory, and anticancer effects.[14][15]
Role as a Kinase Inhibitor
A significant area of research for imidazo[1,2-a]pyridine derivatives is their activity as kinase inhibitors.[16][17][18][19] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer.
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition:
5-Bromo-imidazo[1,2-a]pyridine and its derivatives have been investigated as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1).[20] HPK1 is a negative regulator of T-cell receptor signaling.[1][21][22][23][24] By inhibiting HPK1, the immune response can be enhanced, making it a promising target for cancer immunotherapy.[1][21][22][23][24]
Mechanism of HPK1 Signaling and Inhibition:
-
T-Cell Receptor (TCR) Activation: Upon antigen presentation, the TCR is activated, initiating a signaling cascade.
-
HPK1 Activation: HPK1 is recruited to the signaling complex and becomes activated.[1][21][22][23][24]
-
Downstream Signaling Attenuation: Activated HPK1 phosphorylates downstream targets, such as SLP-76, leading to the attenuation of the T-cell response.[1][21][22][23][24]
-
Inhibition by 5-Bromo-imidazo[1,2-a]pyridine Derivatives: These compounds are believed to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the HPK1 kinase domain. This prevents the phosphorylation of HPK1's substrates, thereby blocking its negative regulatory function and leading to enhanced T-cell activation and proliferation.
Structure-Activity Relationship (SAR) Insights
The bromine atom at the 5-position plays a significant role in the biological activity of these compounds. Halogen atoms can influence a molecule's properties in several ways:
-
Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Binding Interactions: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in the protein's binding site, which can enhance binding affinity and selectivity.
-
Metabolic Stability: The presence of a halogen can block sites of metabolism, increasing the compound's half-life.
-
Synthetic Handle: The C-Br bond can be used as a synthetic handle for further derivatization through cross-coupling reactions, allowing for the exploration of a wider chemical space.
Studies on related imidazo[4,5-b]pyridines have shown that the substitution of the pyridine ring with bromine can markedly increase antiproliferative activity against cancer cell lines.[24]
Conclusion
5-Bromo-imidazo[1,2-a]pyridine HCl is a valuable building block in medicinal chemistry, offering a synthetically accessible scaffold with promising therapeutic potential, particularly in the development of kinase inhibitors for immuno-oncology. This guide has provided a detailed overview of its chemical and physical properties, robust synthetic protocols, and the rationale behind its application in drug discovery. The insights into its mechanism of action and the role of the bromine substituent provide a solid foundation for researchers and drug development professionals working with this important class of compounds.
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